An In-depth Technical Guide to (E)-3-Heptenoic Acid and (Z)-3-Heptenoic Acid for Researchers and Drug Development Professionals
An In-depth Technical Guide to (E)-3-Heptenoic Acid and (Z)-3-Heptenoic Acid for Researchers and Drug Development Professionals
Introduction
(E)-3-Heptenoic acid and (Z)-3-Heptenoic acid are unsaturated medium-chain fatty acids (MCFAs) that, despite sharing the same chemical formula (C₇H₁₂O₂), exhibit distinct spatial arrangements of their atoms around the carbon-carbon double bond. This stereoisomerism gives rise to different chemical and physical properties, which in turn can lead to varied biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and potential biological significance of these two isomers, with a focus on aspects relevant to researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The geometric isomerism of (E)-3-Heptenoic acid (trans isomer) and (Z)-3-Heptenoic acid (cis isomer) results in differences in their physical and spectroscopic properties. A summary of their key properties is presented below.
| Property | (E)-3-Heptenoic Acid | (Z)-3-Heptenoic Acid |
| Systematic Name | (3E)-hept-3-enoic acid | (3Z)-hept-3-enoic acid |
| Synonyms | trans-3-Heptenoic acid | cis-3-Heptenoic acid |
| CAS Number | 28163-84-0[1] | 68676-74-4[2] |
| Molecular Formula | C₇H₁₂O₂[1] | C₇H₁₂O₂[2] |
| Molecular Weight | 128.17 g/mol [1] | 128.17 g/mol [2] |
| Appearance | Solid | Liquid |
| Boiling Point | 227-229 °C (estimated) | 226.5 °C at 760 mmHg (estimated)[3] |
| Flash Point | 123.3 °C (estimated)[4] | 123.8 °C (estimated)[2] |
| Density | 0.940 g/cm³ (for 3-Heptenoic acid, isomer unspecified)[5] | 0.968 g/cm³ (predicted)[6] |
| Water Solubility | 2389 mg/L at 25 °C (estimated for 3-heptenoic acid)[4] | 2389 mg/L at 25 °C (estimated)[2] |
| logP (o/w) | 1.854 (estimated) | 2.130 (estimated)[2] |
Stereoselective Synthesis
The stereocontrolled synthesis of either the (E) or (Z) isomer of 3-heptenoic acid is crucial for studying their distinct biological activities. While specific detailed protocols for these exact compounds are not extensively published, established methodologies for the synthesis of α,β-unsaturated carboxylic acids can be adapted.
Synthesis of (E)-3-Heptenoic Acid via Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes. To favor the formation of the E-isomer, an unstabilized ylide is typically employed.
Experimental Protocol:
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Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine and an appropriate solvent like anhydrous tetrahydrofuran (THF). Cool the solution to 0°C and add a solution of n-butyllithium in hexanes dropwise. To this, add a solution of a suitable haloalkane (e.g., 1-bromobutane) in THF and allow the mixture to warm to room temperature to form the phosphonium ylide.
-
Reaction with Aldehyde: In a separate flask, dissolve the appropriate aldehyde (in this case, an aldehyde that will form the C1 and C2 of the heptenoic acid, with the carboxylic acid group protected) in anhydrous THF. Cool this solution to -78°C.
-
Wittig Reaction: Add the freshly prepared ylide solution to the aldehyde solution dropwise at -78°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Deprotection: The protecting group on the carboxylic acid is then removed under appropriate conditions to yield (E)-3-heptenoic acid.
Synthesis of (Z)-3-Heptenoic Acid via Julia-Kocienski Olefination
The Julia-Kocienski olefination is a modification of the Julia olefination that often provides good to excellent selectivity for the Z-alkene. This reaction involves the coupling of a heterocyclic sulfone with an aldehyde.
Experimental Protocol:
-
Sulfone Preparation: A suitable heterocyclic sulfone, such as a phenyltetrazolyl (PT) sulfone, is required. This can be synthesized from the corresponding thiol and alkyl halide followed by oxidation.
-
Olefination Reaction: In a flame-dried flask under an inert atmosphere, dissolve the sulfone in an anhydrous solvent like dimethoxyethane (DME) or THF and cool to -78°C. Add a strong base such as potassium bis(trimethylsilyl)amide (KHMDS) dropwise to deprotonate the sulfone. After stirring for a period, add the desired aldehyde (in this case, propanal) dropwise.
-
Reaction Progression: Allow the reaction to proceed at -78°C for a specified time before gradually warming to room temperature and stirring overnight.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. Purification by column chromatography will yield the desired (Z)-alkene.
-
Conversion to Carboxylic Acid: The resulting alkene would need to be further functionalized to introduce the carboxylic acid moiety. This could involve, for example, hydroboration-oxidation to an alcohol, followed by oxidation to the carboxylic acid.
Caption: General synthetic strategies for (E)- and (Z)-3-heptenoic acid.
Analytical Characterization
Distinguishing between the (E) and (Z) isomers requires specific analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for differentiating geometric isomers. The coupling constant (J-value) between the vinylic protons is characteristic of the double bond geometry. For the (E)-isomer, the coupling constant between the two protons on the double bond is typically larger (around 12-18 Hz) compared to the (Z)-isomer (around 7-12 Hz). The chemical shifts of the protons adjacent to the double bond can also differ between the two isomers.
General Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the purified heptenoic acid isomer in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Data Analysis: Process the spectrum to determine the chemical shifts, integration, and coupling constants of the signals, paying close attention to the vinylic proton region to confirm the stereochemistry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to separate and identify the isomers, often after derivatization to increase their volatility. The retention times of the (E) and (Z) isomers on a given GC column will likely differ, and their mass spectra, while potentially similar, may show subtle differences in fragmentation patterns.
General Experimental Protocol for GC-MS:
-
Derivatization: Convert the carboxylic acid to a more volatile ester (e.g., methyl or trimethylsilyl ester). For example, react the acid with a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or diazomethane.
-
GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like a DB-WAX or a nonpolar column like a DB-5ms). Use a temperature program that effectively separates the isomers.
-
MS Detection: The eluting compounds are introduced into a mass spectrometer for ionization (typically by electron ionization) and detection.
-
Data Analysis: Compare the retention times and mass spectra of the unknown samples to those of authenticated standards of the (E) and (Z) isomers.
Caption: Analytical workflow for the characterization of 3-heptenoic acid isomers.
Biological Activity and Signaling Pathways
While direct studies on (E)- and (Z)-3-heptenoic acid are limited, their structural similarity to other short- and medium-chain fatty acids allows for informed hypotheses about their potential biological roles. SCFAs and MCFAs are known to act as signaling molecules, primarily through the activation of G-protein coupled receptors (GPCRs), such as GPR41 (FFAR3) and GPR43 (FFAR2).[7][8][9]
These receptors are expressed in various tissues, including intestinal epithelial cells, immune cells, and adipose tissue, and are involved in regulating a wide range of physiological processes, including inflammation, metabolism, and gut homeostasis.[7][10][11]
Potential Signaling Pathways
Activation of GPR41 and GPR43 by fatty acids can trigger downstream signaling cascades. For instance, GPR43 can couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of protein kinase C (PKC). Both GPR41 and GPR43 can also couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[5] These signaling events can ultimately influence gene expression and cellular function, such as the production of inflammatory mediators.[7][12]
Given that the stereochemistry of fatty acids can influence their interaction with receptors, it is plausible that (E)- and (Z)-3-heptenoic acid could exhibit differential effects on these signaling pathways, leading to distinct biological outcomes.
Caption: Putative signaling pathways for 3-heptenoic acid isomers via GPCRs.
Conclusion
(E)-3-Heptenoic acid and (Z)-3-Heptenoic acid represent a compelling pair of stereoisomers for investigation in the fields of chemical biology and drug discovery. Their distinct geometries are likely to confer differential biological activities, potentially through selective interactions with fatty acid-sensing receptors. This guide has provided an overview of their properties, synthetic approaches, and analytical characterization, alongside a framework for understanding their potential biological significance based on the known pharmacology of related short- and medium-chain fatty acids. Further research into the specific biological effects of each isomer is warranted to unlock their full therapeutic potential.
References
- 1. (3E)-3-Heptenoic acid | C7H12O2 | CID 5282710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Z)-3-heptenoic acid, 68676-74-4 [thegoodscentscompany.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Short-chain fatty acids activate GPR41 and GPR43 on intestinal epithelial cells to promote inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The short-chain fatty acid receptors Gpr41/43 regulate bone mass by promoting adipogenic differentiation of mesenchymal stem cells [frontiersin.org]
- 12. Short-chain fatty acids, GPR41 and GPR43 ligands, inhibit TNF-α-induced MCP-1 expression by modulating p38 and JNK signaling pathways in human renal cortical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
